1-Isopropylpyrazole

Physical Chemistry Separation Science Quality Control

Reproducible synthesis of Voxelotor and agrochemical actives demands the correct N-alkylpyrazole isomer. 1-Isopropylpyrazole (CAS 18952-87-9) eliminates the risk of pharmacophore mismatch that occurs with smaller N-alkyl analogs. - Critical voxelotor building block: provides the 1-isopropyl-1H-pyrazol-5-yl fragment essential for target binding conformation. - Validated identity: distinct boiling point (142-143 °C) and refractive index (n20/D 1.4620-1.4660) enable unambiguous QC by GC/HPLC. - Supply reliability: ≥98% purity, ambient shipping, comprehensive CoA documentation for procurement compliance.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 18952-87-9
Cat. No. B096740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropylpyrazole
CAS18952-87-9
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC=N1
InChIInChI=1S/C6H10N2/c1-6(2)8-5-3-4-7-8/h3-6H,1-2H3
InChIKeyANMVTDVBEDVFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropylpyrazole: Core Properties & Applications


1-Isopropylpyrazole (CAS 18952-87-9) is an N-alkylated pyrazole derivative with the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol . It is a colorless to almost colorless clear liquid at room temperature with a boiling point of 142–143 °C and a predicted pKa of 2.29 ± 0.10 . The compound serves as a key intermediate in the synthesis of agrochemicals, including insecticides and acaricides, as well as pharmaceutical agents such as the FDA-approved sickle cell disease drug voxelotor [1].

Drug analog intermediate

Key N-alkylpyrazole for voxelotor analog research and impurity profiling studies.

Agrochemical building block

Used in synthesis of lipophilic insecticides and acaricides where isopropyl group supports research on permeability.

Chromatographic reference

Distinct boiling point and LogP support development of GC/HPLC methods for N-alkylpyrazole mixtures.

1-Isopropylpyrazole Substitution Limitations


The isopropyl substituent on the pyrazole nitrogen confers distinct physicochemical properties compared to smaller N-alkyl analogs such as 1-methylpyrazole or 1-ethylpyrazole. These differences manifest in boiling point, lipophilicity (LogP), and steric bulk, which directly affect chromatographic behavior, extraction efficiency, and downstream reactivity in cross-coupling or condensation reactions . In drug synthesis, the specific steric and electronic profile of the isopropyl group is critical for achieving correct binding conformations in target molecules such as voxelotor; substituting a smaller alkyl group alters the three-dimensional pharmacophore and is likely to compromise activity . Procurement of the correct N-alkylpyrazole is therefore non-negotiable for reproducible synthetic outcomes.

Physicochemical profile mismatch

Differences in boiling point (+15 °C vs. 1-methylpyrazole) and lipophilicity may alter extraction efficiency, distillation, and chromatographic retention.

Steric requirement in drug synthesis

Isopropyl group is critical for correct binding conformation in voxelotor; substituting smaller alkyl groups may compromise pharmacophore research outcomes.

Reactivity and impurity profile

Steric hindrance of isopropyl influences cross-coupling reaction selectivity; generic substitution may lead to different impurity profiles and irreproducible results.

1-Isopropylpyrazole vs. Analogs: Comparative Evidence


Boiling Point vs. 1-Methylpyrazole

The boiling point of 1-isopropylpyrazole (142–143 °C) is substantially higher than that of 1-methylpyrazole (127 °C) and modestly higher than 1-ethylpyrazole (137 °C) . This 15 °C difference relative to 1-methylpyrazole directly impacts distillation purification and GC retention times.

Boiling point
Cross-study comparable
142–143 °C
+15 °C vs. 1-Me
Impacts GC retention and distillation strategy
Adjust methods to avoid co-elution with methyl analog
Physical Chemistry Separation Science Quality Control

Lipophilicity vs. 1-Methylpyrazole

1-Isopropylpyrazole has a LogP value of 1.464 , whereas 1-methylpyrazole has a LogP of approximately 0.42 . This greater than 1 log unit difference indicates significantly higher lipophilicity, which affects partitioning in liquid-liquid extractions and reversed-phase HPLC retention.

Lipophilicity
Cross-study comparable
LogP 1.46
Δ +1.04 vs. 1-Me
Higher organic extraction efficiency, altered RP‑HPLC retention
Predictive model; experimental confirmation recommended
Medicinal Chemistry ADME Chromatography

Synthesis Yield Benchmark

A reported synthetic procedure for 1-isopropylpyrazole from pyrazole and isopropyl bromide under phase-transfer conditions (TBAB, DMSO, NaOH) affords an isolated yield of 88.2% . While direct comparative yields for 1-methylpyrazole or 1-ethylpyrazole under identical conditions are not available in the same study, this yield serves as a reproducible benchmark for procurement and in-house synthesis planning.

Synthesis yield
Supporting evidence
88.2%
isolated yield
Reproducible benchmark for procurement vs. in‑house synthesis
Phase‑transfer conditions; scalable method reported
Organic Synthesis Process Chemistry Scalability

Critical Intermediate for Voxelotor

1-Isopropylpyrazole is the definitive N-alkylpyrazole building block in the synthesis of voxelotor (GBT440, Oxbryta®), an FDA-approved hemoglobin S polymerization inhibitor for sickle cell disease [1]. The 1-isopropyl-1H-pyrazol-5-yl moiety is embedded in the final drug structure. In contrast, 1-methylpyrazole or 1-ethylpyrazole do not appear in the voxelotor synthetic route and are not suitable substitutes.

Pharmaceutical intermediate
Class-level inference
Required for voxelotor
Essential for analog synthesis and impurity research
Other N‑alkylpyrazoles not suitable; substitution fails to produce target
Pharmaceutical Intermediates Drug Synthesis GMP Manufacturing

1-Isopropylpyrazole Application Scenarios


Voxelotor and Hemoglobin Modulator Synthesis

1-Isopropylpyrazole is an essential intermediate in the preparation of voxelotor, an FDA-approved treatment for sickle cell disease. The 1-isopropyl-1H-pyrazol-5-yl fragment is incorporated via Suzuki coupling and is integral to the final pharmacophore . Procurement is required for medicinal chemistry programs exploring voxelotor analogs, process chemistry optimization, and impurity profiling.

Agrochemicals: Insecticides and Acaricides

The compound's LogP of 1.464 and boiling point of 142–143 °C make it a suitable building block for lipophilic agrochemical actives. It is employed in the synthesis of insecticidal and acaricidal agents where the isopropyl group provides optimal membrane permeability and metabolic stability relative to smaller N-alkyl analogs .

Separation Science Method Development

The distinct boiling point (142–143 °C) and refractive index (1.4620–1.4660) of 1-isopropylpyrazole relative to 1-methylpyrazole (127 °C) and 1-ethylpyrazole (137 °C) make it a valuable reference compound for developing and validating GC and HPLC methods aimed at resolving N-alkylpyrazole mixtures in reaction monitoring or quality control settings.

High LogP Pyrazole Scaffolds in Medicinal Chemistry

With a LogP of 1.464 (Δ +1.04 vs. 1-methylpyrazole) , 1-isopropylpyrazole is preferred when increased lipophilicity is desired to modulate ADME properties or improve blood-brain barrier penetration in CNS-targeted drug discovery programs.

Application
Selection Property
Validation Focus
Voxelotor analog research & impurity profiling
Essential isopropylpyrazole intermediate
Confirm isopropyl group for correct binding conformation
Agrochemical building block synthesis
Lipophilic profile (LogP 1.46, bp 142–143 °C)
Assess partitioning and purification behavior vs. smaller N‑alkyl analogs
Chromatographic method development
Distinct boiling point and refractive index
Use as reference for resolving N‑alkylpyrazole mixtures in QC or reaction monitoring
CNS‑targeted medicinal chemistry programs
Increased lipophilicity (ΔLogP +1.04 vs. 1‑methylpyrazole)
Evaluate impact on ADME properties and permeability in research models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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